isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate
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Overview
Description
Isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of an isopropyl ester group, a methoxyphenyl group, and a benzimidazole moiety, which contribute to its unique chemical and biological properties.
Scientific Research Applications
Isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
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Biology: : The compound is studied for its potential antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains.
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Medicine: : Research is ongoing to explore its potential as an anticancer agent. The benzimidazole moiety is known to interact with DNA and enzymes involved in cell division, making it a candidate for cancer therapy.
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Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate typically involves the following steps:
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Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with 3-methoxybenzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction is usually carried out under reflux conditions.
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Esterification: : The resulting benzimidazole derivative is then subjected to esterification with isopropyl chloroacetate in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
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Reduction: : Reduction of the benzimidazole ring can yield dihydrobenzimidazole derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Hydroxylated benzimidazole derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Substituted esters and amides.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-Methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate: Similar structure but with a methyl ester group.
Ethyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate: Similar structure but with an ethyl ester group.
Uniqueness
Isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isopropyl ester group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications compared to its methyl or ethyl counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
propan-2-yl 2-[2-(3-methoxyphenyl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)24-18(22)12-21-17-10-5-4-9-16(17)20-19(21)14-7-6-8-15(11-14)23-3/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNVRVIEMWEVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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